molecular formula C4H4Br2O4 B14128513 2,2-Dibromobutanedioic acid CAS No. 31624-82-5

2,2-Dibromobutanedioic acid

Cat. No.: B14128513
CAS No.: 31624-82-5
M. Wt: 275.88 g/mol
InChI Key: OHUZDYSSDJKBLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromobutanedioic acid can be synthesized through the bromination of maleic acid or fumaric acid. The reaction involves the addition of bromine to the double bond of maleic or fumaric acid, resulting in the formation of the dibromo derivative . The reaction conditions typically include the use of a solvent such as acetic acid and a bromine source. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to maleic or fumaric acid in large reactors. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound. The industrial process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromobutanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Reduction Reactions: The compound can be reduced to form butanedioic acid derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Common reagents include hydroxide ions (OH-) and other nucleophiles. The reaction is typically carried out in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution: Hydroxy derivatives of butanedioic acid.

    Reduction: Butanedioic acid or its derivatives.

    Oxidation: Higher oxidation state compounds such as dibromoacetic acid.

Scientific Research Applications

2,2-Dibromobutanedioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dibromobutanedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2,2-Dibromobutanedioic acid can be compared with other dibromo derivatives of carboxylic acids, such as:

    2,3-Dibromobutanedioic acid: Similar in structure but with bromine atoms at different positions.

    2,2-Dibromo-3-nitrilopropionamide: A compound with a nitrile group instead of carboxylic acids.

    2,2-Dibromo-2-cyanoacetamide: Another dibromo compound with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

31624-82-5

Molecular Formula

C4H4Br2O4

Molecular Weight

275.88 g/mol

IUPAC Name

2,2-dibromobutanedioic acid

InChI

InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)

InChI Key

OHUZDYSSDJKBLQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(C(=O)O)(Br)Br

Origin of Product

United States

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